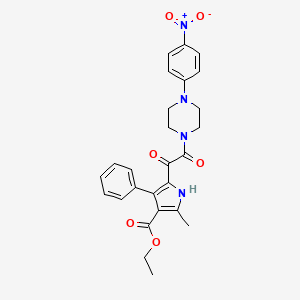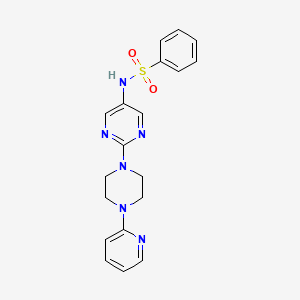
Methyl-6-Amino-5-(Trifluormethyl)pyridin-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate is a fluorinated pyridine derivative
Wissenschaftliche Forschungsanwendungen
Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound’s unique properties make it useful in the development of materials with specific characteristics, such as fluorinated polymers.
Wirkmechanismus
Target of Action
Trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, have been used in the pharmaceutical and agrochemical industries . They have been found to be effective in the protection of crops from pests . In the pharmaceutical industry, TFMP derivatives have been used in the treatment of various diseases .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives have been found to have promising neuroprotective and anti-inflammatory properties . They have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Result of Action
The molecular results revealed that TFMP derivatives have promising neuroprotective and anti-inflammatory properties . They have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
It is known that the compound is air sensitive . Therefore, it should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place, away from strong oxidizing agents .
Biochemische Analyse
Biochemical Properties
It is known that trifluoromethylpyridines, a group of compounds to which this molecule belongs, have been used in the pharmaceutical and agrochemical industries
Molecular Mechanism
It is known that molecules with a trifluoromethyl group can exhibit improved drug potency toward certain enzymes , but the specific binding interactions, enzyme inhibition or activation, and changes in gene expression caused by Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate need to be investigated further.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate typically involves the reaction of 5-trifluoromethylpyridine with ammonia to form the desired product . Another method involves the reaction of 2-amino-5-(trifluoromethyl)pyridine hydrochloride with sodium carbonate to produce the free base, which is then reacted with ammonia .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis likely involves similar steps as the laboratory methods, scaled up for larger production volumes.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the trifluoromethyl group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-5-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl and amino groups but differs in the position of the carboxylate group.
Methyl 6-amino-4-(trifluoromethyl)pyridine-3-carboxylate: Similar structure with a different position of the trifluoromethyl group.
Uniqueness
Methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The trifluoromethyl group imparts unique electronic properties, enhancing the compound’s stability and potential biological activity.
Eigenschaften
IUPAC Name |
methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-7(14)4-2-5(8(9,10)11)6(12)13-3-4/h2-3H,1H3,(H2,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRVQEBDGUQKBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(N=C1)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1476762-29-4 |
Source


|
| Record name | methyl 6-amino-5-(trifluoromethyl)pyridine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(4-methoxyphenyl)-1-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)propan-1-one oxalate](/img/structure/B2397541.png)
![1-{1-[3-(3-Chlorophenyl)propanoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2397542.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2397543.png)
![N-[(1R)-1-Cyano-2-methylpropyl]-6-methoxy-2,3-dihydro-1H-indene-1-carboxamide](/img/structure/B2397544.png)


![2-(4-chlorophenyl)-5-ethoxy-4-[(4-hydroxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2397550.png)


![N-[1-(2-methoxybenzoyl)piperidin-4-yl]-N,6-dimethylpyrimidin-4-amine](/img/structure/B2397555.png)
![N-(3-chlorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397556.png)
